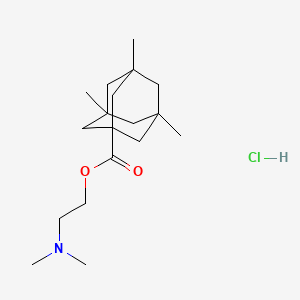
ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate, also known as PMK methyl glycidate, is a precursor chemical used in the synthesis of the drug MDMA (3,4-methylenedioxymethamphetamine), commonly known as ecstasy. The chemical structure of PMK methyl glycidate makes it a highly sought-after precursor, and its production and distribution are heavily regulated due to its potential for illicit use. However, PMK methyl glycidate also has several scientific research applications, which will be explored in
Mecanismo De Acción
The mechanism of action of ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate methyl glycidate is not well understood, as it is primarily used as a precursor for MDMA synthesis rather than as a psychoactive compound in its own right. However, it is believed to act on the central nervous system by increasing the release of serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Due to its potential for illicit use, there is limited research on the biochemical and physiological effects of this compound methyl glycidate. However, it is believed to have similar effects to MDMA, including increased energy, euphoria, and empathy. It may also have adverse effects on the cardiovascular system and can be neurotoxic in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate methyl glycidate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its potential for illicit use and the associated legal and ethical concerns may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate methyl glycidate, including its potential as a starting material for the synthesis of novel psychoactive compounds and its use as a chiral building block in the synthesis of pharmaceuticals. Further research is also needed to understand its mechanism of action and potential adverse effects on the cardiovascular and nervous systems.
Métodos De Síntesis
Ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate methyl glycidate can be synthesized through several methods, including the Leuckart-Wallach reaction, the Eschweiler-Clarke reaction, and the Emde degradation. The most common method involves the reaction of piperonal with methylamine, followed by reduction with sodium borohydride and epoxidation with m-chloroperbenzoic acid. The resulting product is this compound methyl glycidate, which can be further purified and used as a precursor for MDMA synthesis.
Aplicaciones Científicas De Investigación
Ethyl 1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinecarboxylate methyl glycidate has several scientific research applications, including its use as a reference standard in forensic analysis and its potential as a starting material for the synthesis of other psychoactive compounds. This compound methyl glycidate has also been studied for its potential as a chiral building block in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Propiedades
IUPAC Name |
ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-5-22-18(20)15-6-8-19(9-7-15)12-16-10-14(3)17(21-4)11-13(16)2/h10-11,15H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJMPUYNTBCMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(allylthio)-4-[4-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5014664.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)


![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5014675.png)

![1-(2-butyl-1H-imidazol-4-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B5014682.png)
![3-(ethylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5014716.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5014721.png)
![N-(2,5-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5014735.png)
![1-allyl-5-{3-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5014736.png)
![4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine](/img/structure/B5014746.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methoxy-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5014757.png)